Pyrimido[4,5-d][1,3]diazin-2-amine
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Description
Pyrimido[4,5-d][1,3]diazin-2-amine is a type of bicyclic [6 + 6] system . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . It exhibits varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular formula of Pyrimido[4,5-d][1,3]diazin-2-amine is C6H5N5 . It is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Physical And Chemical Properties Analysis
Pyrimido[4,5-d][1,3]diazin-2-amine has a molecular weight of 147.14 . It is a powder at room temperature .Scientific Research Applications
Cancer Cell Proliferation Inhibition
Compounds derived from Pyrimido[4,5-d][1,3]diazin-2-amine have been evaluated for their potential to inhibit cell proliferation in various human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). This suggests their use in developing novel anticancer therapies .
Diuretic Agents
The reaction products of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines, which are related to Pyrimido[4,5-d][1,3]diazin-2-amine, have been applied as diuretic agents. These agents help increase the excretion of water from the body and are useful in treating conditions like hypertension and edema .
Medicinal Chemistry
Pyrimido[4,5-d][1,3]diazin-2-amine derivatives are relevant in medicinal chemistry due to their structural similarity to drugs like hydralazine and dihydralazine. These drugs are used to treat high blood pressure and heart failure .
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
The compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives have potential applications in pharmaceuticals and as intermediates in organic synthesis .
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Pyrimido[4,5-d][1,3]diazin-2-amine has been utilized in synthesizing novel pyrimido[4,5-d]pyrimidine derivatives with various substituents. These derivatives could have multiple applications in drug development and chemical synthesis .
properties
IUPAC Name |
pyrimido[4,5-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h1-3H,(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVBOSLZWOYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimido[4,5-d][1,3]diazin-2-amine | |
CAS RN |
1314927-80-4 |
Source
|
Record name | pyrimido[4,5-d][1,3]diazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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